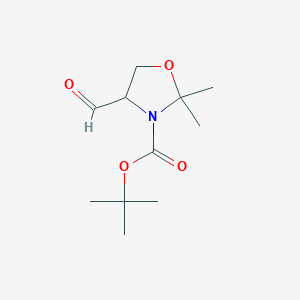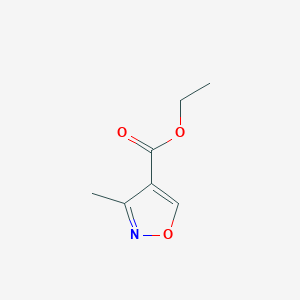
Ter-butóxido de potasio
Descripción general
Descripción
Potassium tert-butoxide, also known as tert-butyl potassium, is an inorganic compound with the chemical formula (CH3)3COK. It is a colorless, hygroscopic solid that is soluble in many organic solvents. Potassium tert-butoxide is a strong base, with a pKa of 10.2, and is used in a variety of chemical reactions, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the production of polymers.
Aplicaciones Científicas De Investigación
1. Base fuerte no nucleofílica en la síntesis orgánica El ter-butóxido de potasio se utiliza tradicionalmente como una base fuerte y no nucleofílica en la síntesis orgánica . Esta propiedad lo convierte en un reactivo versátil en diversas reacciones químicas.
Reacciones sin metales de transición
En los últimos años, tBuOK ha tenido un uso generalizado en reacciones sin metales de transición . Por ejemplo, tBuOK puede mediar reacciones de acoplamiento de haloarenos con arenos o estirenos para producir bifenilos o estilbenos a través de un mecanismo de reducción de un solo electrón .
Reacciones de deshidrohalogenación
tBuOK juega un papel activo en las reacciones de deshidrohalogenación . Estas reacciones implican la eliminación de un átomo de halógeno y un átomo de hidrógeno en un compuesto orgánico, formando un doble enlace.
Amidación de ésteres
tBuOK también es útil para la amidación más ecológica de ésteres . La amidación es un proceso en el que se introduce una amida en una molécula, a menudo por reacción de un éster con una amina.
Reacciones tipo Mizoroki-Heck
tBuOK sirve como intermedio en reacciones tipo Mizoroki-Heck . Estas son reacciones de acoplamiento cruzado carbono-carbono catalizadas por paladio entre un haluro de arilo y un alqueno, que llevan el nombre de los químicos que contribuyeron a su desarrollo.
Reacciones de formación de enlaces
Se han informado reacciones de formación de enlaces activadas por tBuOK, lo que amplía significativamente el alcance de tBuOK en la síntesis química . Se ha utilizado para la formación de enlaces S–S, S–Se, N–N y C–N .
Construcción de varios enlaces
Se revisan las construcciones de enlaces C–C, C–O, C–N y C–S mediadas por this compound (KOtBu) con especial énfasis en sus aplicaciones sintéticas
Mecanismo De Acción
Target of Action
Potassium tert-butoxide (Kt-BuO) is a strong base that primarily targets protons in organic compounds . It is particularly effective at deprotonating terminal acetylenes and active methylene compounds . The compound is often depicted as a salt, but its ionization depends on the solvent .
Mode of Action
Kt-BuO interacts with its targets by abstracting a proton, thereby initiating various organic reactions . For instance, it can catalyze the reaction of hydrosilanes and heterocyclic compounds to give the silyl derivatives . It is also useful in dehydrohalogenation reactions . In these reactions, Kt-BuO reacts with chloroform yielding dichlorocarbene, which is useful for dichloro cyclopropanations .
Biochemical Pathways
Kt-BuO plays a crucial role in several biochemical pathways, particularly in organic synthesis. It is involved in the formation of less substituted alkenes in elimination reactions (specifically E2 reactions) . It can also mediate coupling reactions of haloarenes with arenes or styrenes to produce biphenyls or stilbenes via a single-electron reduction mechanism .
Pharmacokinetics
It’s worth noting that kt-buo is a solid that sublimes at 220 °c under 1 mmhg or at 140 °c under 001 hPa . It reacts with water and is soluble in diethyl ether, hexane, toluene, and tetrahydrofuran (THF) .
Result of Action
The result of Kt-BuO’s action is highly dependent on the specific reaction it is involved in. For example, in dehydrohalogenation reactions, it can lead to the formation of alkenes . In reactions with hydrosilanes and heterocyclic compounds, it catalyzes the formation of silyl derivatives .
Action Environment
The action of Kt-BuO can be influenced by various environmental factors. For instance, its reactivity can be modified by additives that interact with the potassium center, yielding solvent-separated ion pairs . Examples of such additives include DMF, DMSO, hexamethylphosphoramide (HMPA), and 18-crown-6 . Furthermore, Kt-BuO is moisture-sensitive, and older samples often have low purity . Therefore, it is often generated in situ for laboratory use .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Potassium tert-butoxide plays an active role in dehydrohalogenation reactions . It also catalyzes the reaction of hydrosilanes and heterocyclic compounds to give the silyl derivatives, with the release of H2 .
Molecular Mechanism
Potassium tert-butoxide can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) . Most of the time, elimination reactions favor the “more substituted” alkene – that is, the Zaitsev product. When Potassium tert-butoxide is used, it will preferentially remove the proton from the smaller group .
Temporal Effects in Laboratory Settings
Potassium tert-butoxide is often generated in situ for laboratory use because samples are so moisture-sensitive and older samples are often of low purity . The solid can be purified by sublimation .
Propiedades
IUPAC Name |
potassium;2-methylpropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNYRYFBWFDTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061220 | |
| Record name | 2-Methyl-2-propanol, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Light yellow solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Propanol, 2-methyl-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tert-butoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16877 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
865-47-4 | |
| Record name | tert-Butoxide, potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 2-methyl-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-2-propanol, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tert-butanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM TERT-BUTYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR838VHE0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
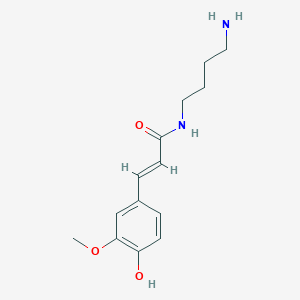
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
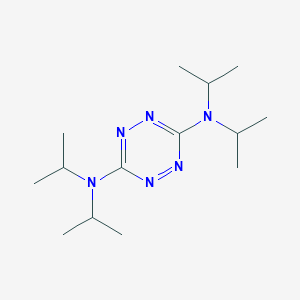
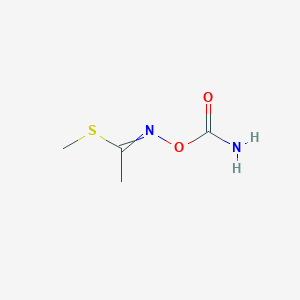
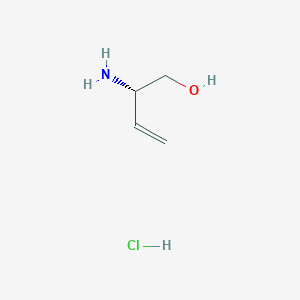
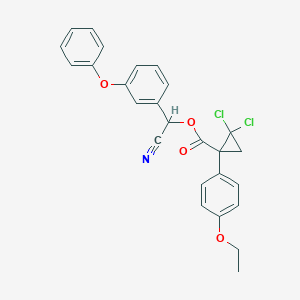
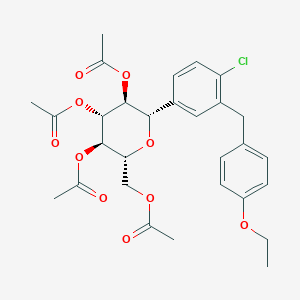

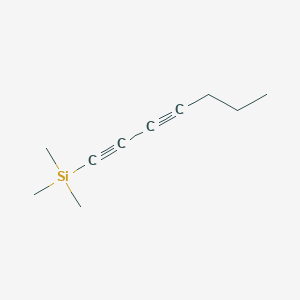
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
